Heptane

Catalog No.
S570121
CAS No.
142-82-5
M.F
C7H16
CH3(CH2)5CH3
C7H16
M. Wt
100.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptane

CAS Number

142-82-5

Product Name

Heptane

IUPAC Name

heptane

Molecular Formula

C7H16
CH3(CH2)5CH3
C7H16

Molecular Weight

100.2 g/mol

InChI

InChI=1S/C7H16/c1-3-5-7-6-4-2/h3-7H2,1-2H3

InChI Key

IMNFDUFMRHMDMM-UHFFFAOYSA-N

SMILES

CCCCCCC

Solubility

0.0003 % (NIOSH, 2016)
3.39e-05 M
0.0034 mg/mL at 25 °C
In water, 3.40 mg/L at 25 °C
Soluble in carbon tetrachloride; very soluble in ethanol; miscible with ethyl ether, acetone, benzene, chloroform, and petroleum ether
Solubility in water, mg/l at 25 °C: 2.2 (very poor)
0.0003%

Synonyms

Dipropylmethane; Heptyl Hydride; NSC 62784; Skellysolve C; n-Heptane

Canonical SMILES

CCCCCCC

As a Non-polar Solvent

Heptane's primary role in scientific research lies in its function as a non-polar solvent. Its non-polarity arises from the symmetrical distribution of electrons in its molecule, making it immiscible with water and other polar solvents . This property makes it ideal for:

  • Extracting non-polar compounds: Heptane effectively dissolves non-polar substances like fats, oils, and waxes from biological samples or environmental matrices. This facilitates further analysis of these compounds using techniques like chromatography and spectroscopy .
  • Studying protein folding: Heptane-water mixtures are used to mimic biological membranes and study protein folding dynamics. The non-polar environment allows researchers to observe how proteins interact with hydrophobic regions within cell membranes .
  • Analyzing polymer and liquid crystal behavior: Heptane serves as a solvent for various polymers and liquid crystals, enabling researchers to investigate their thermodynamic properties, morphology, and self-assembly behavior .

Other Scientific Applications

Beyond its role as a solvent, heptane finds applications in other scientific disciplines:

  • Cell biology: Heptane can be used to permeabilize cell membranes, making them permeable to specific molecules or facilitating microscopic examination of internal structures .
  • Drug delivery systems: Heptane plays a role in micro-encapsulation processes used to develop targeted drug delivery systems. These systems encapsulate drugs within tiny spheres for controlled release within the body .
  • Oil characterization: Heptane is used in the petroleum industry to assess the quality of crude oil. By mixing heptane with oil samples, researchers can study the behavior of asphaltene components, which impact the flow properties of crude oil .

Heptane is a straight-chain alkane with the chemical formula C7H16C_7H_{16}. It consists of seven carbon atoms connected by single covalent bonds, surrounded by sixteen hydrogen atoms. This compound is a colorless and volatile liquid at room temperature, exhibiting low reactivity with other chemicals, which makes it a useful solvent in laboratory settings. Heptane is primarily recognized as the reference standard for the octane rating scale, representing the zero point of this scale due to its poor combustion characteristics in engines .

Properties

  • Molecular Formula: C7H16C_7H_{16}
  • Molar Mass: 100.21 grams/mole
  • Melting Point: -91 °C
  • Boiling Point: 98 °C
  • Density: Low density; insoluble in water

Heptane is a flammable liquid with vapors heavier than air. It can cause irritation to the skin, eyes, and respiratory system upon inhalation []. Chronic exposure can affect the nervous system. Here's a summary of safety hazards:

  • Flammability: Highly flammable with a low flash point and explosive vapor-air mixtures within specific concentration ranges (1-7%) [].
  • Toxicity: Inhalation can cause respiratory irritation, dizziness, and central nervous system depression [].
  • Skin and Eye Irritation: Contact with liquid heptane can irritate the skin and eyes [].

Safety Precautions:

  • Handle heptane in a well-ventilated area away from heat and ignition sources.
  • Wear appropriate personal protective equipment like gloves, safety glasses, and a respirator when handling the compound.

Heptane primarily undergoes combustion reactions, which are exothermic processes. The balanced chemical equation for the complete combustion of heptane is:

C7H16+11O27CO2+8H2O+Heat EnergyC_7H_{16}+11O_2\rightarrow 7CO_2+8H_2O+\text{Heat Energy}

This reaction demonstrates that one mole of heptane reacts with eleven moles of oxygen to produce seven moles of carbon dioxide and eight moles of water, releasing significant heat energy in the process .

While heptane is not biologically active in a pharmacological sense, it poses health risks upon exposure. Acute inhalation can lead to dizziness, nausea, and respiratory issues. Chronic exposure may result in dermatitis and other health complications . Therefore, safety measures are essential when handling this compound.

Heptane can be synthesized through several methods:

  • Fractional Distillation: This method involves separating components from crude oil during petroleum refining.
  • Natural Sources: Heptane can be extracted from natural sources such as Jeffrey pine oil.
  • Chemical Synthesis: Laboratory methods include converting secondary or tertiary alcohols into heptane through dehydration followed by hydrogenation .

Heptane has various applications across different fields:

  • Fuel Standards: Serves as the zero point on the octane rating scale for gasoline.
  • Solvent: Used extensively in laboratories as a non-polar solvent for organic compounds.
  • Industrial Uses: Employed in producing adhesives, cleaning agents, and engine fluids .

Research on heptane often focuses on its combustion properties and interactions with other hydrocarbons. Studies indicate that heptane's combustion dynamics are critical for understanding fuel efficiency and emissions in internal combustion engines. Its behavior under different conditions provides insights into optimizing fuel mixtures for better performance and reduced environmental impact .

Heptane belongs to a family of alkanes and has several isomers that differ in structure but share similar chemical properties. Here is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Characteristics
Heptane (n-heptane)C7H16C_7H_{16}Straight-chain; poor fuel quality; reference standard for octane rating.
2-MethylhexaneC7H16C_7H_{16}Branched structure; burns more efficiently than n-heptane.
3-MethylhexaneC7H16C_7H_{16}Another branched isomer; better anti-knock properties than n-heptane.
2,2-DimethylpentaneC7H16C_7H_{16}Highly branched; significantly higher octane rating than n-heptane.
2,3-DimethylpentaneC7H16C_7H_{16}Moderate branching; improved combustion characteristics compared to n-heptane.

Heptane's unique position as the standard for octane ratings underscores its significance in fuel testing and automotive applications, while its straight-chain structure contributes to its distinct combustion properties compared to its branched isomers .

Physical Description

N-heptane is a clear colorless liquids with a petroleum-like odor. Flash point 25°F. Less dense than water and insoluble in water. Vapors heavier than air.
Liquid; WetSolid
Liquid
VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a gasoline-like odor.

Color/Form

Colorless liquid

XLogP3

4.4

Boiling Point

209.1 °F at 760 mm Hg (USCG, 1999)
98.5 °C
98.38 °C
98.4 °C
209°F

Flash Point

25 °F (USCG, 1999)
25 °F (Closed Cup)
30 °F (-1 °C), open cup
-7 °C c.c.
25°F

Vapor Density

3.45 (Air = 1)
Relative vapor density (air = 1): 3.5

Density

0.6838 at 68 °F (USCG, 1999)
0.6795 g/cu cm at 25 °C
Density (at 20 °C): 0.68 g/ml
0.68

LogP

4.66 (LogP)
4.66
log Kow = 4.66

Odor

Gasoline-like odo

Melting Point

-131 °F (USCG, 1999)
-90.6 °C
-90.549 °C
-90.6°C
-90.7 °C
-131°F

UNII

456148SDMJ

GHS Hazard Statements

Aggregated GHS information provided by 2851 companies from 70 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (97.47%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H400 (96.39%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.93%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

In the present molecular dynamics simulations /investigators/ study the chemical warfare agent sulfur mustard (bis(2-chloroethyl) sulfide) and the alkane heptane inserted into a dipalmitoylphosphatidylcholine (DPPC) bilayer, a generic model for a biological membrane. /They/ investigate the diffusion, the orientation, the preferred positioning, and the end-to-end distance of the solutes within the membrane as well as the corresponding coupling times. /Investigators/ compare results of equilibrium simulations and simulation at different external forces, which drag the solutes through the membrane. These properties lead to a general comparison of the rotational and translational behaviors of the two solutes during the penetration of the membrane... For heptane the hindrance to penetrate into the membrane is significantly higher than for sulfur mustard. In contrast to heptane molecules, which spend the most of the time penetrating the tail groups, sulfur mustard needs more time to escape the tail group-head group interface of the membrane.

Vapor Pressure

37.49 mm Hg at 70 °F (USCG, 1999)
46.00 mmHg
4.60X10+1 mm Hg at 25 °C /Extrapolated/
Vapor pressure, kPa at 20 °C: 4.6
40 mmHg
(72°F): 40 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

142-82-5

Wikipedia

N-heptane
Heptane

Biological Half Life

7.00 Days

Use Classification

Food Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes
Fatty Acyls [FA] -> Hydrocarbons [FA11]
Fire Hazards -> Flammable - 3rd degree
Cosmetics -> Hair dyeing; Solvent

Methods of Manufacturing

Fractional distillation of petroleum, purified by rectification.
n-Alkanes having more than six carbon atoms are not isolated individually but as mixtures of several homologues. Suitable sources are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (greater than or equal to 95% linearity) by selective separation (eg, molecular sieve separation or urea extractive crystallization). /Higher n-Alkanes/
Hydrogenation of 1-heptene

General Manufacturing Information

Adhesive manufacturing
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Laboratory Use
Miscellaneous manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum refineries
Pharmaceutical and medicine manufacturing
Printing ink manufacturing
Services
Synthetic dye and pigment manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
Heptane: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 1500, Issue 3, Hydrocarbons, BP 36-216 °C; Procedure: gas chromatography with flame ionization detector; Analyte: n-heptane; Matrix: air; Detection Limit: 0.06 ug/sample.
Method: NIOSH 2549, Issue 1, Volatile Organic Compounds (Screening); Procedure: thermal desorption, gas chromatography, mass spectrometry; Analyte: n-heptane; Matrix: air; Detection Limit: 100 ng per tube or less.
Method: OSHA 7, Organic Vapors; Procedure: gas chromatography with flame ionization detection; Analyte: n-heptane; Matrix: air; Detection Limit: not provided.

Clinical Laboratory Methods

Solid phase dynamic extraction (SPDE) is an innovative sample preparation and enrichment technique in connection with gas chromatography (GC). Using SPDE, /researchers/ developed a method for simultaneous determination of n-heptane and its mono-oxygenated metabolites heptane-4-one, 3-one, 2-one, 4-ol, 3-ol, 2-ol, and 1-ol in blood. After adjustment of various extraction and desorption parameters, method validation resulted in limits of detection (LOD) between 0.006 (heptane-4-one) and 0.021mg/L (heptane-1-ol). Intra-assay coefficients of variation ranged between 4.8% and 20.8% while relative recovery ranged between 100% and 117% (spiked concentration 0.128mg/L, n=8). The method was applied to blood samples, which have been collected from 20 volunteers after controlled inhalative exposure to 167, 333, and 500ppm n-heptane. After 3 hr of exposure, n-heptane and heptane-2-one were detectable in all samples in concentrations ranging up to 2.903 and 0.495mg/L, while the concentrations of the remaining analytes were closer to the respective LOD or even below. A significant linear relationship with ambient exposure (R(2)=0.701, p<0.001, n=55) was found for n-heptane in blood, which could be helpful for evaluation of biological exposure limits in future...
The determination of n-heptane in brain and adipose tissue has been reported ... Headspace gas chromatography has been used to measure n-heptane in human blood and tissue samples ... . The urinary metabolites of n-heptane have been analyzed using the /gas chromatography-mass spectrometry/ methods ... .

Storage Conditions

Fireproof. Separated from strong oxidants. Store in an area without drain or sewer access.

Dates

Modify: 2023-08-15

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